molecular formula C21H30N4O10 B1180720 p-NH2-Bn-DTPA CAS No. 102650-29-3

p-NH2-Bn-DTPA

Cat. No. B1180720
M. Wt: 498.5 g/mol
InChI Key:
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Patent
US09446995B2

Procedure details

To a solution of 5a (32 mg, 0.0502 mmol) in H2O (9 mL) at room temperature was added 10% Pd/C (13 mg) under Ar (g). The reaction mixture was placed under hydrogenation apparatus for 24 h. The resulting mixture was filtered via celite bed and washed thoroughly with H2O. The filtrate was concentrated to provide 6a (30 mg, 93%) as a yellowish solid. 1H NMR (D2O, 300 MHz) δ 2.43-4.25 (m, 22H), 7.21 (s, 4H).
Name
5a
Quantity
32 mg
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mg
Type
catalyst
Reaction Step One
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][N:5]([CH2:34][C:35]([OH:37])=[O:36])[CH:6]([CH2:24][C:25]1[CH:30]=[CH:29][C:28]([N+:31]([O-])=O)=[CH:27][CH:26]=1)[CH2:7][N:8]([CH2:13][CH2:14][N:15]([CH2:20][C:21]([OH:23])=[O:22])[CH2:16][C:17]([OH:19])=[O:18])[CH2:9][C:10]([OH:12])=[O:11])([OH:3])=[O:2]>O.[Pd]>[NH2:31][C:28]1[CH:29]=[CH:30][C:25]([CH2:24][CH:6]([N:5]([CH2:4][C:1]([OH:3])=[O:2])[CH2:34][C:35]([OH:37])=[O:36])[CH2:7][N:8]([CH2:13][CH2:14][N:15]([CH2:16][C:17]([OH:19])=[O:18])[CH2:20][C:21]([OH:23])=[O:22])[CH2:9][C:10]([OH:12])=[O:11])=[CH:26][CH:27]=1

Inputs

Step One
Name
5a
Quantity
32 mg
Type
reactant
Smiles
C(=O)(O)CN(C(CN(CC(=O)O)CCN(CC(=O)O)CC(=O)O)CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9 mL
Type
solvent
Smiles
O
Name
Quantity
13 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered via celite bed
WASH
Type
WASH
Details
washed thoroughly with H2O
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)CC(CN(CC(=O)O)CCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 119.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09446995B2

Procedure details

To a solution of 5a (32 mg, 0.0502 mmol) in H2O (9 mL) at room temperature was added 10% Pd/C (13 mg) under Ar (g). The reaction mixture was placed under hydrogenation apparatus for 24 h. The resulting mixture was filtered via celite bed and washed thoroughly with H2O. The filtrate was concentrated to provide 6a (30 mg, 93%) as a yellowish solid. 1H NMR (D2O, 300 MHz) δ 2.43-4.25 (m, 22H), 7.21 (s, 4H).
Name
5a
Quantity
32 mg
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mg
Type
catalyst
Reaction Step One
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][N:5]([CH2:34][C:35]([OH:37])=[O:36])[CH:6]([CH2:24][C:25]1[CH:30]=[CH:29][C:28]([N+:31]([O-])=O)=[CH:27][CH:26]=1)[CH2:7][N:8]([CH2:13][CH2:14][N:15]([CH2:20][C:21]([OH:23])=[O:22])[CH2:16][C:17]([OH:19])=[O:18])[CH2:9][C:10]([OH:12])=[O:11])([OH:3])=[O:2]>O.[Pd]>[NH2:31][C:28]1[CH:29]=[CH:30][C:25]([CH2:24][CH:6]([N:5]([CH2:4][C:1]([OH:3])=[O:2])[CH2:34][C:35]([OH:37])=[O:36])[CH2:7][N:8]([CH2:13][CH2:14][N:15]([CH2:16][C:17]([OH:19])=[O:18])[CH2:20][C:21]([OH:23])=[O:22])[CH2:9][C:10]([OH:12])=[O:11])=[CH:26][CH:27]=1

Inputs

Step One
Name
5a
Quantity
32 mg
Type
reactant
Smiles
C(=O)(O)CN(C(CN(CC(=O)O)CCN(CC(=O)O)CC(=O)O)CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9 mL
Type
solvent
Smiles
O
Name
Quantity
13 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered via celite bed
WASH
Type
WASH
Details
washed thoroughly with H2O
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)CC(CN(CC(=O)O)CCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 119.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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